molecular formula C4H4ClLiN2O2S B2383537 lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate CAS No. 2172255-26-2

lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate

Cat. No.: B2383537
CAS No.: 2172255-26-2
M. Wt: 186.54
InChI Key: CTUZBMGBUOVIPQ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is characterized by the presence of a lithium ion, a 5-chloro-1-methyl-1H-pyrazole moiety, and a sulfinate group.

Preparation Methods

The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with a sulfinate source in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The lithium ion may also play a role in stabilizing the compound and facilitating its interaction with target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a range of chemical and biological processes.

Comparison with Similar Compounds

Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate can be compared with other similar compounds, such as:

Properties

IUPAC Name

lithium;5-chloro-1-methylpyrazole-4-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S.Li/c1-7-4(5)3(2-6-7)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUZBMGBUOVIPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=C(C=N1)S(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClLiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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